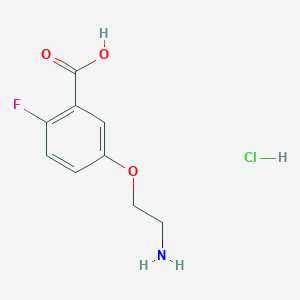![molecular formula C14H17N3O2 B2583432 [4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid CAS No. 1374506-03-2](/img/structure/B2583432.png)
[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid, or 4-ABP, is an organic compound that has been widely studied in the fields of medicinal chemistry and biochemistry. It is an important intermediate in the synthesis of various drugs, as well as a promising therapeutic agent in its own right.
Scientific Research Applications
Synthesis and Biochemical Applications
Chemical Synthesis and Characterization : Pyrazole derivatives are synthesized through various chemical reactions, involving condensation, treatment with specific reagents like aldehydes, and recrystallization from ethanol. These compounds are characterized using techniques such as mass spectrometry, FT-IR, and NMR spectroscopy, providing insights into their structural and chemical properties (Nayak & Poojary, 2019).
Docking Studies for Potential Inhibitory Action : Docking studies with human proteins, such as the prostaglandin reductase, highlight the potential inhibitory actions of these compounds, suggesting their utility in exploring new therapeutic agents (Nayak & Poojary, 2019).
Antioxidant and Anticancer Activities
Antioxidant Activity : Research on complexes constructed from pyrazole-acetamide derivatives demonstrates significant antioxidant activity, underlining the importance of these compounds in combating oxidative stress, which is linked to numerous diseases (Chkirate et al., 2019).
Anticancer Activity : Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives show that they exhibit potent inhibitory activity against specific cancer cell lines, indicating the potential of these compounds in the development of new anticancer drugs (Abdellatif et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : Schiff base derivatives of pyrazole compounds have been shown to be effective corrosion inhibitors for mild steel in acidic solutions, highlighting their potential industrial application in protecting metals from corrosion (Al-amiery et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways and their downstream effects.
properties
IUPAC Name |
2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)17(16-9)8-14(18)19/h3-6H,7-8,15H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNGIWNWIZRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

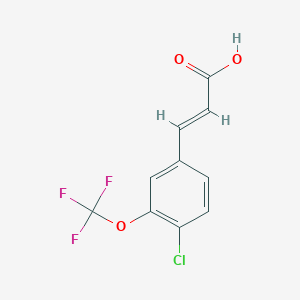
![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)
![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
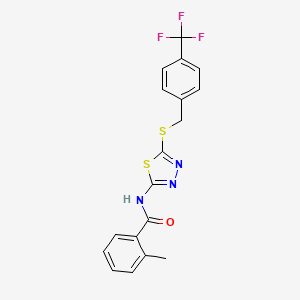
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)
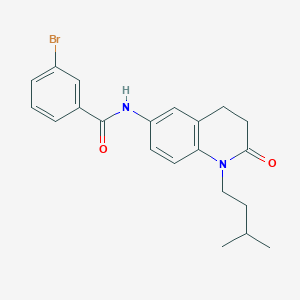
![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)
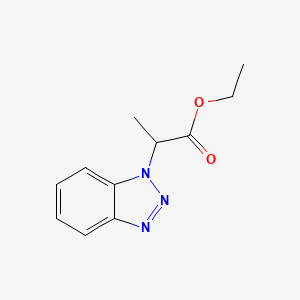
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)
![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)
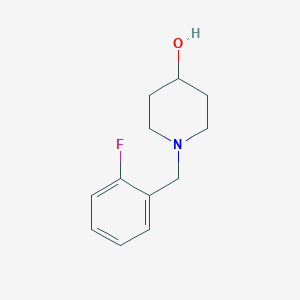
![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
